molecular formula C5H8N4 B126981 5-(Aminomethyl)pyrimidin-4-amine CAS No. 103694-27-5

5-(Aminomethyl)pyrimidin-4-amine

Cat. No.: B126981
CAS No.: 103694-27-5
M. Wt: 124.14 g/mol
InChI Key: MKYITYRIURYLEQ-UHFFFAOYSA-N
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Description

5-(Aminomethyl)pyrimidin-4-amine is a heterocyclic organic compound that belongs to the pyrimidine family. Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Aminomethyl)pyrimidin-4-amine typically involves the reaction of pyrimidine derivatives with suitable amines. One common method is the nucleophilic aromatic substitution (S_NAr) reaction of 2,4,5-trichloropyrimidine with an appropriate amine under basic conditions . Another approach involves the cyclization of N-(5-cyanopyrimidin-4-yl)-5-nitrofuran-2-carboxamide with sulfuric acid, followed by heating and subsequent chlorination .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

5-(Aminomethyl)pyrimidin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted pyrimidine derivatives .

Scientific Research Applications

5-(Aminomethyl)pyrimidin-4-amine has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(Aminomethyl)pyrimidin-4-amine is unique due to the presence of both an aminomethyl group and an amino group on the pyrimidine ring. This dual functionality enhances its reactivity and potential for forming diverse chemical derivatives, making it a valuable compound in synthetic and medicinal chemistry .

Properties

IUPAC Name

5-(aminomethyl)pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N4/c6-1-4-2-8-3-9-5(4)7/h2-3H,1,6H2,(H2,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKYITYRIURYLEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NC=N1)N)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401304889
Record name 4-Amino-5-pyrimidinemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401304889
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

124.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103694-27-5
Record name 4-Amino-5-pyrimidinemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=103694-27-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Amino-5-pyrimidinemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401304889
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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